molecular formula C9H7BrClN B14079908 4-bromo-7-chloro-2-methyl-1H-indole

4-bromo-7-chloro-2-methyl-1H-indole

Cat. No.: B14079908
M. Wt: 244.51 g/mol
InChI Key: ZTGLKCLVEVQBTC-UHFFFAOYSA-N
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Description

4-bromo-7-chloro-2-methyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and have various applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine, chlorine, and methyl groups on the indole ring makes this compound a unique compound with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-7-chloro-2-methyl-1H-indole typically involves the halogenation of a pre-existing indole structure. One common method is the bromination and chlorination of 2-methylindole. The reaction conditions often include the use of bromine (Br2) and chlorine (Cl2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3). The reaction is usually carried out at low temperatures to control the reactivity of the halogens and to ensure selective substitution at the desired positions on the indole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis by providing better control over reaction conditions and minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

4-bromo-7-chloro-2-methyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy or alkyl derivatives, while oxidation can produce carbonyl-containing compounds .

Scientific Research Applications

4-bromo-7-chloro-2-methyl-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique electronic and optical properties

Mechanism of Action

The mechanism of action of 4-bromo-7-chloro-2-methyl-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to certain targets, making it a valuable compound for drug discovery .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-7-chloro-1-methyl-1H-indole
  • 7-bromo-4-chloro-1-methyl-1H-indazole
  • 4-bromo-7-chloro-1H-indole

Uniqueness

4-bromo-7-chloro-2-methyl-1H-indole is unique due to the specific positioning of the bromine, chlorine, and methyl groups on the indole ring. This unique substitution pattern imparts distinct electronic and steric properties, making it different from other similar compounds. Its specific reactivity and potential biological activities make it a valuable compound for various research applications .

Properties

Molecular Formula

C9H7BrClN

Molecular Weight

244.51 g/mol

IUPAC Name

4-bromo-7-chloro-2-methyl-1H-indole

InChI

InChI=1S/C9H7BrClN/c1-5-4-6-7(10)2-3-8(11)9(6)12-5/h2-4,12H,1H3

InChI Key

ZTGLKCLVEVQBTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2N1)Cl)Br

Origin of Product

United States

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